Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate
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Overview
Description
Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate is a synthetic organic compound with the molecular formula C17H25NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a hydroxypropynyl group, and a phenylcarbamoyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Hydroxypropynyl Intermediate: This step involves the reaction of propargyl alcohol with a suitable base, such as sodium hydride, to form the hydroxypropynyl intermediate.
Coupling with Phenylcarbamoyl Intermediate: The hydroxypropynyl intermediate is then coupled with a phenylcarbamoyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Protection of the Hydroxy Group: The hydroxy group is protected using a tert-butyl group through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxy compound.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as β-secretase and acetylcholinesterase, which are involved in the aggregation of amyloid beta peptides. This inhibition prevents the formation of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Known for its protective activity in astrocytes stimulated with amyloid beta.
Tert-butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Used in early discovery research.
Uniqueness
Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit key enzymes involved in neurodegenerative diseases sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl N-[4-[4-(3-hydroxyprop-1-ynyl)anilino]-4-oxobutyl]carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)19-12-4-7-16(22)20-15-10-8-14(9-11-15)6-5-13-21/h8-11,21H,4,7,12-13H2,1-3H3,(H,19,23)(H,20,22) |
InChI Key |
GDIRHDHYJFVVMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CCO |
Origin of Product |
United States |
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